Modified MMAF-C5-COOH
Description
Modified MMAF-C5-COOH (CAS: 1404071-65-3) is a drug-linker conjugate specifically designed for antibody-drug conjugates (ADCs). It consists of monomethyl auristatin F (MMAF), a potent antimitotic agent, covalently attached to a C5-COOH linker. This linker enables stable conjugation to monoclonal antibodies via lysine or cysteine residues, ensuring targeted delivery of the cytotoxic payload to cancer cells .
Properties
Molecular Formula |
C51H83N7O10 |
|---|---|
Molecular Weight |
954.2 g/mol |
IUPAC Name |
6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoic acid |
InChI |
InChI=1S/C51H83N7O10/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(63)45(33(4)5)55(8)25-17-13-14-24-43(60)61)41(66-10)30-42(59)57-26-20-23-40(57)47(67-11)35(7)48(62)53-39(50(64)58-27-18-19-28-68-58)29-36-31-52-38-22-16-15-21-37(36)38/h15-16,21-22,31-35,39-41,44-47,52H,12-14,17-20,23-30H2,1-11H3,(H,53,62)(H,54,63)(H,60,61)/t34-,35+,39-,40-,41+,44-,45-,46-,47+/m0/s1 |
InChI Key |
NQGJJAVKWZWPGE-DVHZIZCVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Modified MMAF-C5-COOH typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indole moiety through Fischer indole synthesis.
- Construction of the oxazinan ring via cyclization reactions.
- Coupling of the pyrrolidinyl group using peptide coupling reagents like EDCI or HATU.
- Final assembly of the compound through sequential amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Modified MMAF-C5-COOH can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
- Oxidizing agents: KMnO4, H2O2
- Reducing agents: NaBH4, LiAlH4
- Coupling reagents: EDCI, HATU
Major Products Formed
- Indoxyl derivatives from oxidation
- Alcohols from reduction
- Esters and amides from substitution reactions
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
In biological research, it may serve as a probe to study protein-ligand interactions due to its multiple functional groups.
Medicine
Industry
May be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Modified MMAF-C5-COOH involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the oxazinan ring may form hydrogen bonds with key amino acids.
Comparison with Similar Compounds
Comparison with Similar Drug-Linker Conjugates
The following table summarizes structural, functional, and pharmacological differences between Modified MMAF-C5-COOH and analogous ADC components:
Structural and Functional Differences
Linker Design
- This compound : Uses a hydrophilic C5-COOH spacer, enhancing solubility and reducing aggregation compared to hydrophobic maleimide-based linkers (e.g., MCC or MC) .
- MCC-DM1/McMMAF : Employ maleimidocaproyl linkers, which are hydrophobic and may contribute to ADC aggregation .
- VcMMAE : Features a protease-cleavable valine-citrulline dipeptide, enabling payload release in tumor microenvironments with high cathepsin B activity .
Payload Potency
- MMAF vs. MMAE : MMAF (used in this compound and McMMAF) is less potent than MMAE (used in VcMMAE) due to its reduced cell permeability, necessitating efficient linker-antibody internalization .
- DM1 vs. Calicheamicin : DM1 (in MCC-DM1) is a maytansine derivative targeting microtubules, while calicheamicin (in Ozogamicin) is a DNA-damaging agent with picomolar potency .
Pharmacokinetic and Therapeutic Profiles
- Non-Cleavable Linkers (this compound, MCC-DM1, McMMAF): Require lysosomal degradation for payload release, reducing off-target toxicity but limiting efficacy in tumors with low internalization rates . this compound’s C5-COOH linker improves plasma stability compared to maleimide-based alternatives .
Cleavable Linkers (VcMMAE, Ozogamicin) :
Clinical and Preclinical Performance
- This compound : Demonstrates robust activity in renal and breast cancer models but requires optimization for enhanced tumor penetration .
- MCC-DM1 : Approved in Kadcyla® for HER2+ breast cancer, with a drug-antibody ratio (DAR) of 3.5 and median survival improvement of 5.8 months .
- Ozogamicin : Despite high potency, gemtuzumab ozogamicin (Mylotarg®) faced initial withdrawal due to hepatic toxicity, highlighting the importance of linker-payload safety .
Q & A
Q. How can researchers mitigate bias when interpreting this compound’s preclinical efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
